molecular formula C10H24BrNO2Si2 B14320293 2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide CAS No. 106751-59-1

2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide

Cat. No.: B14320293
CAS No.: 106751-59-1
M. Wt: 326.38 g/mol
InChI Key: RMIKJRXPJJJUIM-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide is a complex organic compound that features both bromine and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide typically involves the reaction of 2-bromo-2-methylpropanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of other functional groups within the molecule.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxides or reduced forms of the compound.

Scientific Research Applications

2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide exerts its effects depends on the specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylpropanoic acid: A precursor in the synthesis of 2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide.

    Trimethylsilyl chloride: Used in the synthesis of various trimethylsilyl derivatives.

    2-Bromo-2-methyl-N-(trimethylsilyl)propanamide: A related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both bromine and trimethylsilyl groups, which confer distinct reactivity and properties. This makes it a valuable compound in various fields of research and industrial applications.

Properties

CAS No.

106751-59-1

Molecular Formula

C10H24BrNO2Si2

Molecular Weight

326.38 g/mol

IUPAC Name

2-bromo-2-methyl-N-trimethylsilyl-3-trimethylsilyloxypropanamide

InChI

InChI=1S/C10H24BrNO2Si2/c1-10(11,8-14-16(5,6)7)9(13)12-15(2,3)4/h8H2,1-7H3,(H,12,13)

InChI Key

RMIKJRXPJJJUIM-UHFFFAOYSA-N

Canonical SMILES

CC(CO[Si](C)(C)C)(C(=O)N[Si](C)(C)C)Br

Origin of Product

United States

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